5-Cyclopropoxy-4-methoxy-N-methylpicolinamide
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Overview
Description
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a picolinamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The synthesis begins with the preparation of the picolinamide core, which involves the reaction of picolinic acid with appropriate reagents to form the amide bond.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Cyclopropoxy Group Addition: The cyclopropoxy group is added via a cyclopropanation reaction, which typically involves the use of cyclopropyl bromide or cyclopropyl methyl ketone as the cyclopropylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5-Cyclopropoxy-4-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and methoxy groups reversed.
5-(Cyclopropylmethoxy)-N-methoxy-N-methylpicolinamide: This compound features a cyclopropylmethoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(15-2)10(6-13-8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
OFCHAJCHUUAVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC)OC2CC2 |
Origin of Product |
United States |
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